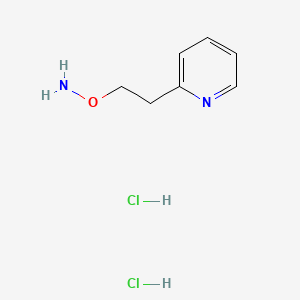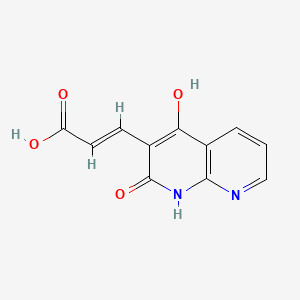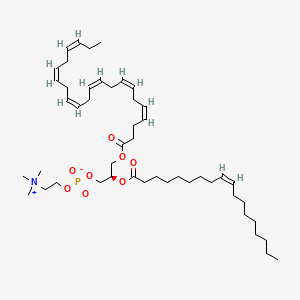
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride, also known as PEHNA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PEHNA is a hydroxylamine derivative that has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medical research.
Mecanismo De Acción
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride inhibits copper-containing enzymes by binding to the copper ion in the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in enzyme activity. The inhibition of these enzymes has been shown to have important implications for the treatment of diseases such as cancer and Parkinson's disease.
Biochemical and Physiological Effects:
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of copper-containing enzymes, O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride has been shown to have antioxidant properties, which may have important implications for the treatment of diseases such as Alzheimer's disease and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is its ease of synthesis and purification, which makes it a valuable tool for scientific research. However, one of the limitations of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride. One area of research is the development of new drugs based on the inhibition of copper-containing enzymes. Another area of research is the study of the antioxidant properties of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride and its potential use in the treatment of various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride and its potential uses in medical research.
Métodos De Síntesis
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride can be synthesized through a simple reaction between 2-pyridine ethylamine and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride has been extensively studied for its potential use as a biochemical tool in various scientific research applications. One of the main uses of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is in the study of copper-containing enzymes, such as tyrosinase and dopamine beta-hydroxylase. O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride has been shown to act as a potent inhibitor of these enzymes, which has important implications for the development of new drugs for various diseases.
Propiedades
IUPAC Name |
O-(2-pyridin-2-ylethyl)hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNJYAIZRQUCSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCON.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![D-[5-13C]Xylose](/img/structure/B584065.png)
![L-[5-13C]xylose](/img/structure/B584066.png)




![D-[1-13C]xylulose](/img/structure/B584081.png)
![D-[2-13C]xylulose](/img/structure/B584082.png)
